![molecular formula C13H12N2O B14443843 4-[2-(4-Methoxyphenyl)ethenyl]pyridazine CAS No. 73477-02-8](/img/structure/B14443843.png)
4-[2-(4-Methoxyphenyl)ethenyl]pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(4-Methoxyphenyl)ethenyl]pyridazine is an organic compound that belongs to the class of pyridazines. Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms. This specific compound features a methoxyphenyl group attached to the ethenyl side chain, which is further connected to the pyridazine ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Methoxyphenyl)ethenyl]pyridazine can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with 1-methylpyridinium iodide in the presence of a base such as piperidine. The reaction mixture is heated in methanol to yield the desired product . Another method involves the use of β,γ-unsaturated hydrazones, which undergo a copper-promoted 6-endo-trig cyclization to form 1,6-dihydropyridazines. These intermediates can then be converted to pyridazines under basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-[2-(4-Methoxyphenyl)ethenyl]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridazine ring or the methoxyphenyl group, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols.
科学研究应用
4-[2-(4-Methoxyphenyl)ethenyl]pyridazine has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 4-[2-(4-Methoxyphenyl)ethenyl]pyridazine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as phosphodiesterases, leading to increased levels of cyclic AMP (cAMP) and subsequent physiological effects . Additionally, it may interact with various receptors and ion channels, modulating cellular signaling pathways and exerting its biological effects.
相似化合物的比较
Similar Compounds
- 4-[2-(4-Methoxyphenyl)ethenyl]-N-methylpyridinium tetraphenylborate
- 4-[2-(4-Methoxyphenyl)ethenyl]pyridine
Uniqueness
4-[2-(4-Methoxyphenyl)ethenyl]pyridazine is unique due to its specific structural features, such as the presence of the methoxyphenyl group and the pyridazine ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
CAS 编号 |
73477-02-8 |
|---|---|
分子式 |
C13H12N2O |
分子量 |
212.25 g/mol |
IUPAC 名称 |
4-[2-(4-methoxyphenyl)ethenyl]pyridazine |
InChI |
InChI=1S/C13H12N2O/c1-16-13-6-4-11(5-7-13)2-3-12-8-9-14-15-10-12/h2-10H,1H3 |
InChI 键 |
ZIJXOQWZRRMVOY-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C=CC2=CN=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




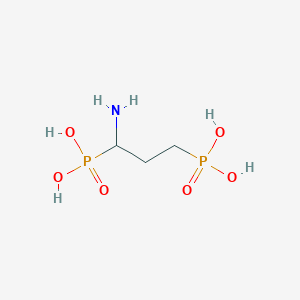
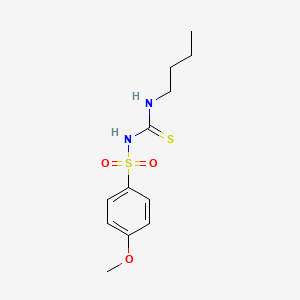
![[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3-oxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,3'-oxirane]-2'-yl]methyl acetate](/img/structure/B14443776.png)

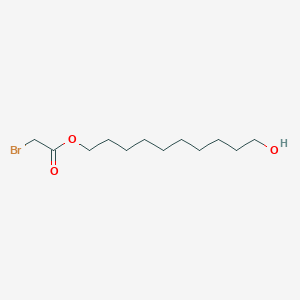
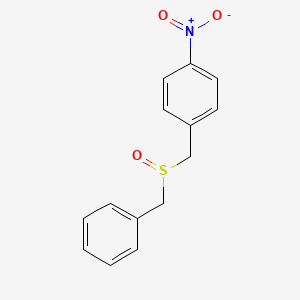

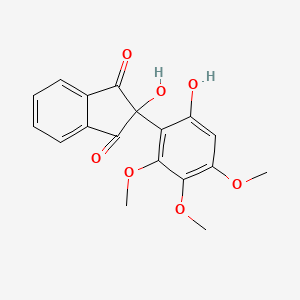

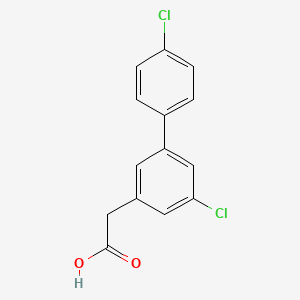
![1-(2-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]urea](/img/structure/B14443848.png)
![4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]-2-methoxyphenol](/img/structure/B14443851.png)
